Nvp-adw742

Content Navigation

CAS Number

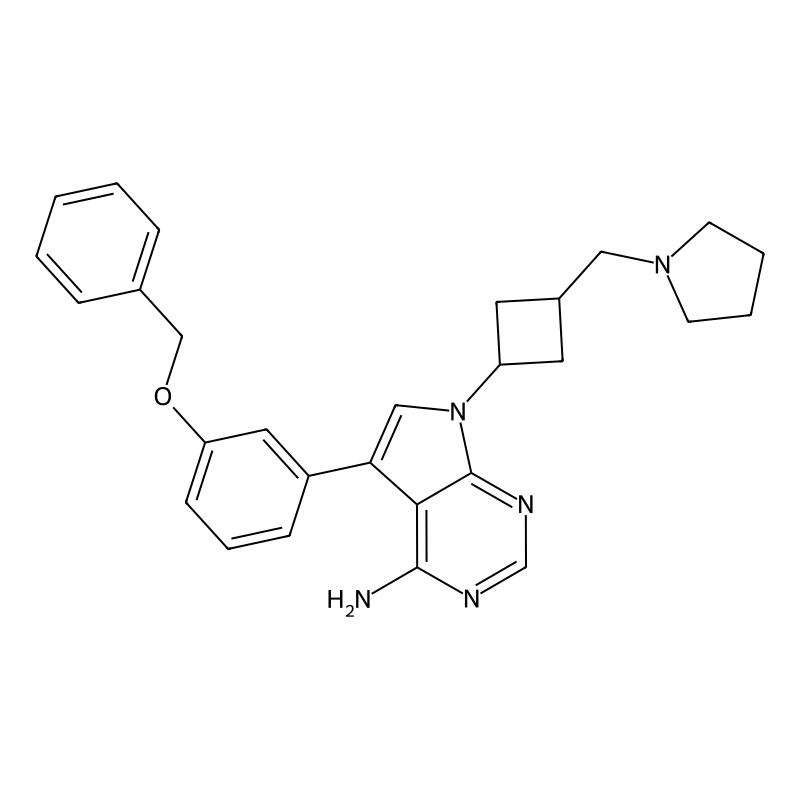

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NVP-ADW742 (CAS 475488-23-4) is an orally bioavailable pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase . With an established IC50 of 0.17 µM, it is procured for oncology and metabolic research to isolate IGF-1R signaling pathways . Unlike broad-spectrum tyrosine kinase inhibitors, NVP-ADW742 offers a refined off-target profile, showing minimal activity against c-Kit, HER1, PDGFR, and VEGFR2 (IC50 > 5 µM) . This defined selectivity makes it a standard for in vitro autophosphorylation assays and in vivo xenograft models, particularly where clean baseline data is required without confounding cross-kinase interference .

Substituting NVP-ADW742 with early-generation tyrphostins (e.g., AG1024) or modern dual IGF-1R/InsR inhibitors (e.g., Linsitinib) can alter experimental outcomes . Dual inhibitors cause simultaneous suppression of the insulin receptor (InsR), triggering confounding metabolic effects such as altered glucose uptake that obscure IGF-1R-specific phenotypes . Conversely, older inhibitors lack the sub-micromolar potency required to avoid non-specific cytotoxicity . Furthermore, NVP-ADW742’s specific physicochemical profile—allowing stable dissolution in DMSO up to 30 mg/mL and reliable in vivo formulation in PEG300 and Tween 80—supports reproducible bioavailability that is often lost when substituting with less characterized or highly lipophilic analogs .

Isoform Selectivity: Prevention of Metabolic Interference

NVP-ADW742 demonstrates a >16-fold selectivity for IGF-1R (IC50 = 0.17 µM) over the closely homologous Insulin Receptor (InsR) (IC50 = 2.8 µM) in cellular autophosphorylation assays . In contrast, dual inhibitors like Linsitinib (OSI-906) inhibit both receptors with near-equal potency (IGF-1R IC50 = 35 nM; InsR IC50 = 75 nM) . This pronounced selectivity allows researchers to suppress IGF-1R-driven tumor proliferation without inducing the severe metabolic disruptions associated with InsR blockade .

| Evidence Dimension | Receptor Selectivity Ratio (IGF-1R vs. InsR) |

| Target Compound Data | >16-fold preference for IGF-1R (IC50: 0.17 µM vs 2.8 µM) |

| Comparator Or Baseline | Linsitinib (Dual inhibitor, ~1:2 selectivity ratio) |

| Quantified Difference | Order-of-magnitude improvement in target isolation |

| Conditions | Cellular autophosphorylation capture ELISA assays |

Procuring a highly selective inhibitor is essential to avoid confounding metabolic toxicity and false-positive phenotypic data in IGF-1R-dependent models.

Sub-Micromolar Potency Compared to Tyrphostin Benchmarks

Compared to earlier tyrphostin-class inhibitors such as AG1024, NVP-ADW742 offers higher potency . While AG1024 requires concentrations around 7.0 µM to achieve 50% inhibition of IGF-1R, NVP-ADW742 achieves the same effect at 0.17 µM . This ~41-fold increase in potency allows for much lower dosing regimens in cell culture (typically 0.1–1.0 µM), drastically reducing the risk of off-target cytotoxicity and solvent (DMSO) toxicity that plague high-dose assays .

| Evidence Dimension | IGF-1R Kinase IC50 |

| Target Compound Data | 0.17 µM |

| Comparator Or Baseline | AG1024 (7.0 µM) |

| Quantified Difference | ~41-fold higher potency |

| Conditions | In vitro kinase activity and cell viability assays |

Higher potency enables sub-micromolar working concentrations, ensuring that observed cellular phenotypes are driven by specific target engagement rather than generalized chemical toxicity.

Kinase Panel Cleanliness vs. Multi-Target TKIs

NVP-ADW742 is highly specific within the broader kinome, exhibiting minimal inhibitory activity against other major receptor tyrosine kinases, with IC50 values >5 µM for c-Kit, and >10 µM for HER2, PDGFR, VEGFR-2, and Bcr-Abl . This contrasts sharply with multi-kinase inhibitors like NVP-TAE226, which potently inhibits FAK (5.5 nM) alongside IGF-1R (140 nM) . The lack of cross-reactivity with VEGFR-2 and c-Kit ensures that NVP-ADW742 can be used to definitively attribute anti-angiogenic or apoptotic effects to IGF-1R inhibition alone .

| Evidence Dimension | Off-target kinase IC50 (c-Kit, VEGFR-2, PDGFR) |

| Target Compound Data | > 5.0 to 10.0 µM (Negligible activity) |

| Comparator Or Baseline | NVP-TAE226 (Dual FAK/IGF-1R inhibitor) |

| Quantified Difference | Strict monotherapy profile vs. polypharmacology |

| Conditions | In vitro kinase profiling panels |

A clean off-target profile is critical for procurement in mechanistic studies where cross-inhibition of parallel growth factor pathways would invalidate the experimental hypothesis.

High Solubility for Robust In Vivo Formulation

NVP-ADW742 demonstrates excellent processability for animal studies, achieving stable solubility in DMSO up to 30 mg/mL . For in vivo applications, it can be reliably formulated into clear working solutions using a combination of PEG300 (40%), Tween 80 (5%), and water (50%), or suspended in corn oil for oral gavage (up to 50 mg/kg) . This predictable dissolution profile prevents the premature precipitation often seen with highly lipophilic experimental analogs, ensuring consistent systemic exposure and reproducible tumor suppression in xenograft models .

| Evidence Dimension | Stock Solubility and Vehicle Compatibility |

| Target Compound Data | 30 mg/mL in DMSO; stable in PEG300/Tween 80 aqueous systems |

| Comparator Or Baseline | Generic lipophilic analogs requiring complex liposomal or extreme pH vehicles |

| Quantified Difference | Standardized, precipitation-free dosing |

| Conditions | Preparation of 1-10 mg/mL in vivo working solutions |

Reliable formulation protocols reduce animal cohort variability and save significant time and resources during the transition from in vitro to in vivo phases.

In Vivo Xenograft Models for Multiple Myeloma and SCLC

Due to its reliable formulation in PEG300/Tween 80 and high in vivo tolerance, NVP-ADW742 is an established agent for studying IGF-1R-dependent tumor growth and chemo-sensitization in murine models [1]. It provides a clean baseline for evaluating synergistic effects with chemotherapeutics without confounding the results through off-target kinase inhibition[2].

Mechanistic Decoupling of Insulin vs. IGF-1 Signaling

Because of its >16-fold selectivity over InsR, NVP-ADW742 is highly applicable for metabolic and endocrine research[2]. Investigators must block IGF-1R without inducing the hyperglycemia or altered glucose metabolism caused by dual inhibitors like Linsitinib, making NVP-ADW742 the precise tool for this decoupling [2].

Baseline Standard for Novel Kinase Inhibitor Screening

As a well-characterized, highly potent (IC50 = 0.17 µM) ATP-competitive inhibitor with a clean off-target profile, NVP-ADW742 serves as a standard positive control in high-throughput screening assays evaluating next-generation IGF-1R antagonists[1].

References

- [1] Mitsiades, C.S., et al. Inhibition of the insulin-like growth factor receptor-1 tyrosine kinase activity as a therapeutic strategy for multiple myeloma, other hematologic malignancies, and solid tumors. Cancer Cell 5(3), 221-230 (2004).

- [2] The Insulin-Like Growth Factor-I Receptor Kinase Inhibitor, NVP-ADW742, Sensitizes Small Cell Lung Cancer Cell Lines to the Effects of Chemotherapy. Clinical Cancer Research 11(4), 1563-1571 (2005).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: He Y, Zhang J, Zheng J, Du W, Xiao H, Liu W, Li X, Chen X, Yang L, Huang S. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells. Oncol Res. 2010;19(1):35-43. PubMed PMID: 21141739.

3: Martins AS, Mackintosh C, MartÃn DH, Campos M, Hernández T, Ordóñez JL, de Alava E. Insulin-like growth factor I receptor pathway inhibition by ADW742, alone or in combination with imatinib, doxorubicin, or vincristine, is a novel therapeutic approach in Ewing tumor. Clin Cancer Res. 2006 Jun 1;12(11 Pt 1):3532-40. PubMed PMID: 16740780.

4: Warshamana-Greene GS, Litz J, Buchdunger E, GarcÃa-EcheverrÃa C, Hofmann F, Krystal GW. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy. Clin Cancer Res. 2005 Feb 15;11(4):1563-71. PubMed PMID: 15746061.

5: Warshamana-Greene GS, Litz J, Buchdunger E, Hofmann F, GarcÃa-EcheverrÃa C, Krystal GW. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling. Mol Cancer Ther. 2004 May;3(5):527-35. PubMed PMID: 15141010.